molecular formula C17H17FN2O2 B6007131 N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide

Cat. No. B6007131
M. Wt: 300.33 g/mol
InChI Key: LITLPGJSRZYHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide, also known as DFMO, is a small molecule inhibitor that has been widely used in scientific research. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), which is an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.

Mechanism of Action

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide inhibits ODC, which is the first and rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide reduces the intracellular levels of polyamines, which are essential for cell growth and proliferation. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is thought to be due to the depletion of polyamines.
Biochemical and Physiological Effects:
N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has been shown to have both biochemical and physiological effects. Biochemically, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide inhibits the biosynthesis of polyamines, which leads to a reduction in cell growth and proliferation. Physiologically, N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has been shown to have anti-inflammatory effects, reduce the severity of parasitic infections, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide in lab experiments is its specificity for ODC. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide does not inhibit other enzymes involved in polyamine biosynthesis, which reduces the likelihood of off-target effects. Another advantage of using N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide is its well-established safety profile. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has been used in clinical trials for the treatment of various diseases, and its safety has been well-documented. However, one limitation of using N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide is its short half-life, which requires frequent dosing in animal studies. Another limitation is the potential for compensatory upregulation of other enzymes involved in polyamine biosynthesis, which can reduce the efficacy of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide.

Future Directions

There are several future directions for the use of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide in scientific research. One direction is the development of new formulations of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide with improved pharmacokinetic properties, such as longer half-life and better tissue penetration. Another direction is the combination of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide with other drugs to enhance its efficacy. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has been shown to synergize with various chemotherapeutic agents, and the combination of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide with immunotherapeutic agents is also being explored. Finally, the use of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide as a biomarker for disease diagnosis and prognosis is an area of active research. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has been shown to have diagnostic and prognostic value in various cancers, and its potential as a biomarker for other diseases is being investigated.

Synthesis Methods

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide can be synthesized by reacting 4-fluorobenzoyl chloride with N-(2-aminoethyl)-2,5-dimethylaniline in the presence of a base such as triethylamine. The reaction yields N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide as a white solid with a melting point of 115-116°C. The purity of N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has been extensively used in scientific research as a tool to study the role of polyamines in cell growth and proliferation. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has been shown to inhibit the growth of various cancer cells both in vitro and in vivo. N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide has also been used to study the role of polyamines in the development of various diseases, including neurodegenerative diseases, inflammation, and parasitic infections.

properties

IUPAC Name

N-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-3-4-12(2)15(9-11)20-16(21)10-19-17(22)13-5-7-14(18)8-6-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITLPGJSRZYHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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